

preparation of (+)-Butaclamol hydrochloride stock solutions for experiments

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Compound of Interest

Compound Name: (+)-Butaclamol hydrochloride

Cat. No.: B027542

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Application Notes and Protocols for (+)-Butaclamol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **(+)-Butaclamol hydrochloride** stock solutions for various experimental applications. Adherence to these guidelines will ensure solution integrity and reproducibility of experimental results.

Physicochemical Properties

(+)-Butaclamol hydrochloride is a potent antipsychotic agent known for its antagonist activity at dopamine D2 receptors and its interaction with sigma receptors.^{[1][2][3]} Proper understanding of its physical and chemical properties is crucial for the preparation of accurate and stable solutions.

Property	Value	Source
Molecular Formula	C ₂₅ H ₃₁ NO · HCl	[4]
Molecular Weight	397.98 g/mol	[4]
Appearance	White to off-white solid	N/A
Solubility		
Water	0.25 mg/mL	[4]
Ethanol	1 mg/mL	N/A
DMSO	Soluble	[5]
Alcohol-Water Mixtures	More soluble than in water or alcohol alone	[4]
Storage (Powder)	Short term (weeks to months) at 0°C; Long term (years) at -20°C, desiccated.	[4]

Experimental Protocols

I. Preparation of High-Concentration Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **(+)-Butaclamol hydrochloride** in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution for various in vitro assays.

Materials:

- **(+)-Butaclamol hydrochloride** (MW: 397.98 g/mol)
- Anhydrous/molecular biology grade DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

- Vortex mixer

Procedure:

- Pre-weighing Preparation: Allow the vial of **(+)-Butaclamol hydrochloride** to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh out 3.98 mg of **(+)-Butaclamol hydrochloride** using a calibrated analytical balance.
- Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.^[6] Avoid repeated freeze-thaw cycles.^[6] DMSO stock solutions are typically stable for at least 6 months when stored at -80°C.^[6]

II. Preparation of Working Solutions for In Vitro Cellular Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based experiments. It is critical to maintain a low final concentration of DMSO (typically below 0.5%) in the cell culture medium to avoid solvent-induced cytotoxicity.^[6]

Materials:

- 10 mM **(+)-Butaclamol hydrochloride** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile serological pipettes and pipette tips

Procedure:

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, to prepare a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock into 90 µL of sterile culture medium or PBS.
- Final Working Solution: Further dilute the intermediate stock or the main stock solution into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 1 µM working solution from a 10 mM stock, you can add 1 µL of the stock to 10 mL of culture medium (a 1:10,000 dilution). This results in a final DMSO concentration of 0.01%.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
- Immediate Use: It is recommended to prepare working solutions fresh for each experiment.

Typical In Vitro Concentrations:

Assay Type	Typical Concentration Range	Source
Dopamine Receptor Binding Assays	100 nM - 1 µM	[1][3][7]
Adenylate Cyclase Inhibition Assays	EC ₅₀ ≈ 130 nM	[4]
Sigma Receptor Binding Assays	Ki values in the low nM range	[2]

III. Preparation of Dosing Solutions for In Vivo Animal Studies

This protocol details the preparation of **(+)-Butaclamol hydrochloride** for intraperitoneal (i.p.) administration in rodents. The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound.

Materials:

- **(+)-Butaclamol hydrochloride**
- Sterile saline (0.9% NaCl)
- Tween 80 or other suitable solubilizing agent (optional)
- Sterile conical tubes
- Vortex mixer and/or sonicator

Procedure:

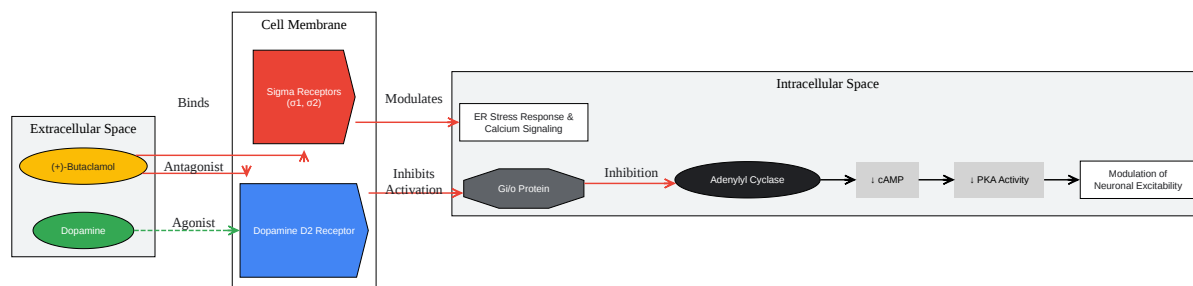
- **Vehicle Preparation:** If a co-solvent is needed due to solubility limitations in saline, prepare the vehicle first. A common vehicle for i.p. injection is saline containing a small percentage of a surfactant like Tween 80 (e.g., 5-10%).
- **Calculation:** Calculate the total amount of **(+)-Butaclamol hydrochloride** needed based on the desired dose (e.g., in mg/kg), the weight of the animals, and the injection volume (typically 5-10 mL/kg for rats).
- **Dissolution:** Weigh the required amount of the compound and add it to the sterile vehicle.
- **Mixing:** Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath can be used to aid dissolution. Ensure the final solution is clear before administration.
- **Administration:** Administer the solution via the desired route (e.g., intraperitoneal injection).
- **Fresh Preparation:** Dosing solutions for in vivo experiments should be prepared fresh on the day of use.

Typical In Vivo Dosages (Rat Models):

Experimental Model	Route of Administration	Dosage Range	Source
Antagonism of Amphetamine-Induced Behavior	Intraperitoneal (i.p.)	0.1 - 0.3 mg/kg	[8]
Blockade of Tranylcypromine-L-tryptophan-induced Hyperactivity	Intraperitoneal (i.p.)	0.1 - 1.0 mg/kg	[9]

Visualizations

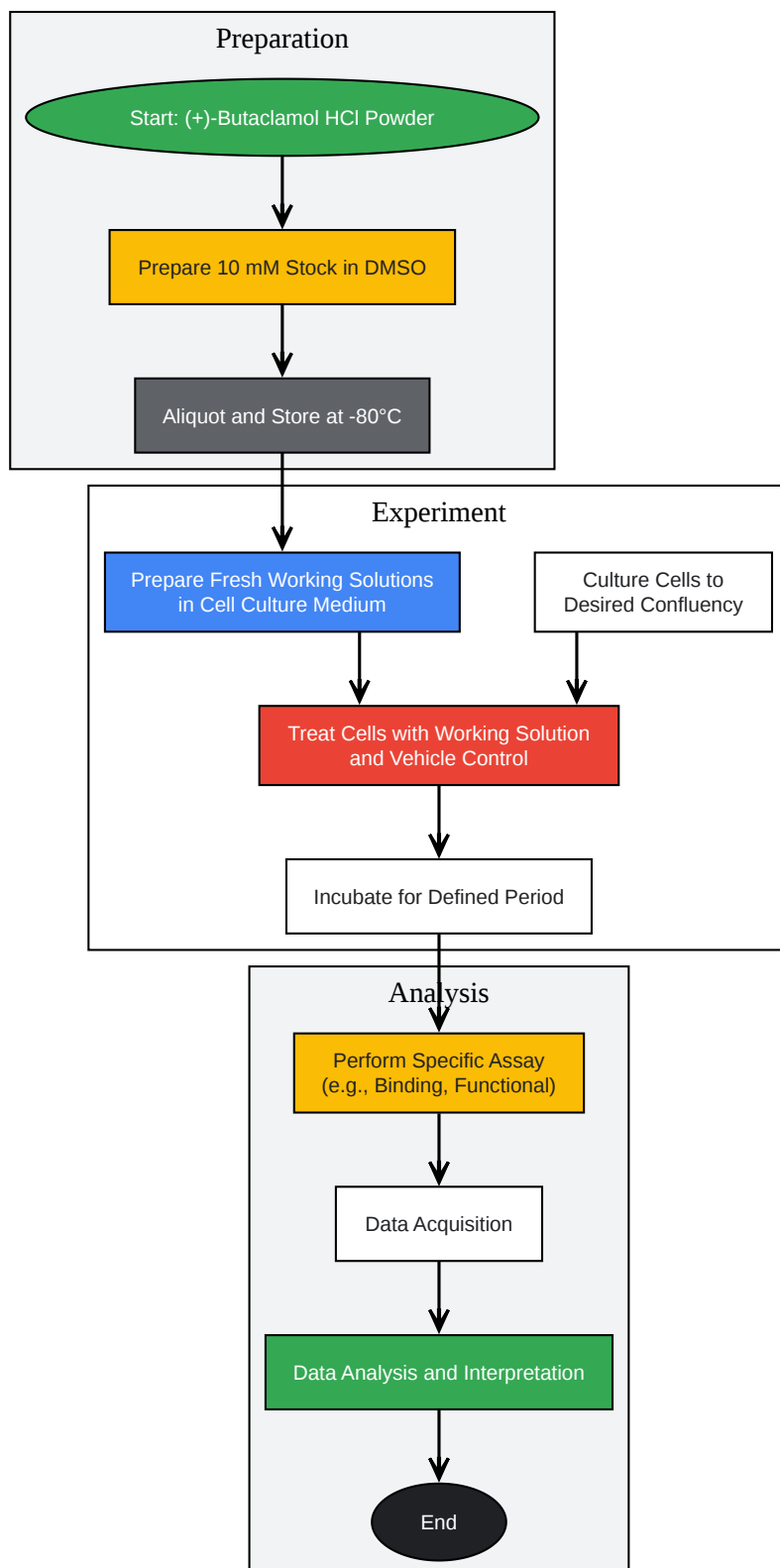
Signaling Pathway of (+)-Butaclamol Hydrochloride



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Caption: Mechanism of action of (+)-Butaclamol.

Experimental Workflow for In Vitro Assays



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Caption: General workflow for using (+)-Butaclamol in cell-based assays.

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